molecular formula C8H9ClN2 B1627729 2-(3-Chlorophenyl)ethanimidamide CAS No. 55154-89-7

2-(3-Chlorophenyl)ethanimidamide

Cat. No. B1627729
CAS RN: 55154-89-7
M. Wt: 168.62 g/mol
InChI Key: QJIUAYOJLKQNJV-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)ethanimidamide” is a chemical compound with the molecular formula C8H9ClN2 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)ethanimidamide” consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 168.624 Da .


Physical And Chemical Properties Analysis

“2-(3-Chlorophenyl)ethanimidamide” is a solid at room temperature . It has a molecular weight of 168.62300 .

Scientific Research Applications

Synthesis and Structure

  • Synthesis of Tricarbonylrhenium(I) Bromide Complexes : Research by Dehghanpour et al. (2010) involved synthesizing rhenium(I) complexes with N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine and similar compounds, characterized by spectroscopic methods. These complexes show metal-to-ligand charge transfer bands, important for understanding ligand influence on complex properties (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).

  • Quantum Chemical and Molecular Dynamics Simulation Studies : Kaya et al. (2016) conducted studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole. This research is crucial for predicting the efficiency of these compounds in preventing corrosion of metals (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Environmental Impact and Degradation

  • Environmental Pollutant DDT and Its Metabolites : Studies by Wyde et al. (2003) explored the induction of rat hepatic cytochrome P450 by the DDT metabolite DDE, highlighting the environmental and biological impact of such compounds through activation of nuclear receptors (Wyde, Bartolucci, Ueda, Zhang, Yan, Negishi, & You, 2003).

  • Degradation of DDT in Reducing Environments : ZORO et al. (1974) investigated the degradation process of DDT to DDD, providing insights into the environmental degradation mechanisms of chlorophenyl compounds (ZORO, Hunter, Eglinton, & Ware, 1974).

Safety And Hazards

If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . In all cases, a doctor or Poison Control Center should be contacted immediately .

properties

IUPAC Name

2-(3-chlorophenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIUAYOJLKQNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589416
Record name (3-Chlorophenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)ethanimidamide

CAS RN

55154-89-7
Record name (3-Chlorophenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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